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3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine

Lipophilicity Physicochemical property Drug-likeness

Researchers targeting Pseudomonas aeruginosa DsbA1 require structurally authenticated probes to ensure binding-mode reproducibility. Generic benzylsulfanyl-triazoles introduce SAR variability; this specific 2-methylbenzyl analog provides atomic-resolution validation. • Binding mode confirmed via co-crystal structure PDB 5TLQ, enabling rational scaffold optimization. • Ortho-methyl substitution occupies a distinct hydrophobic pocket, ensuring target engagement fidelity for antivirulence screening. • Serves as a precise SAR data point for antitubercular programs, complementing unsubstituted and nitro-analog datasets.

Molecular Formula C10H12N4S
Molecular Weight 220.29
CAS No. 849524-40-9
Cat. No. B2665457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
CAS849524-40-9
Molecular FormulaC10H12N4S
Molecular Weight220.29
Structural Identifiers
SMILESCC1=CC=CC=C1CSC2=NNC(=N2)N
InChIInChI=1S/C10H12N4S/c1-7-4-2-3-5-8(7)6-15-10-12-9(11)13-14-10/h2-5H,6H2,1H3,(H3,11,12,13,14)
InChIKeyQJNPGHVFNSIBFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine Overview


3-[(2-Methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine (CAS 849524-40-9) is a 1,2,4-triazole derivative with the molecular formula C10H12N4S and a molecular weight of 220.3 g/mol . It features a 5-amino-1H-1,2,4-triazole core substituted at the 3-position with a (2-methylbenzyl)sulfanyl moiety. The compound is catalogued in authoritative structural databases including ChEMBL (CHEMBL1333252) and ZINC (ZINC000000145819), and its crystal structure has been solved in complex with the Pseudomonas aeruginosa DsbA1 oxidoreductase enzyme (PDB entries 5TLQ and 5DCH), providing direct experimental evidence of target engagement at atomic resolution [1].

1
DsbA oxidoreductase target engagement Co-crystal structure (PDB 5TLQ) supports structure-based studies.
Binding pocket visualization enables rational design.
2
Antimycobacterial SAR scaffold Class-level activity reported for 1,2,4-triazole 3-benzylsulfanyl series.
Ortho-methyl substitution defines a distinct SAR data point.
3
Physicochemical benchmarking Predicted ADME parameters (LogP, TPSA, Caco-2) support triazole library calibration.
Computationally derived; requires experimental validation.

3-[(2-Methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine: Substitution Risks


Within the 3-(benzylsulfanyl)-1,2,4-triazol-5-amine series, substitution pattern on the benzyl moiety drives substantial variation in physicochemical properties and biological engagement. The 2-methyl substitution in 3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine alters lipophilicity, steric profile, and electronic character relative to the unsubstituted benzyl analog (CAS 3922-47-2) and 3-/4-methyl positional isomers [1]. Such variations produce measurable differences in target binding: the ortho-methyl group occupies a distinct hydrophobic pocket in PaDsbA1 as visualized in co-crystal structures [2], whereas unsubstituted benzyl derivatives exhibit different binding orientations. For procurement decisions, substituting this compound with a structurally related analog (e.g., 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, CAS 3922-47-2) introduces uncontrolled variables in lipophilicity, steric fit, and binding mode that undermine inter-study reproducibility and invalidate SAR extrapolations from literature using this specific substitution pattern.

Ortho-methyl vs unsubstituted
2-methylbenzyl analog exhibits higher lipophilicity and a distinct binding mode compared to unsubstituted benzyl analog (CAS 3922-47-2). Direct interchange may alter target engagement and SAR interpretation.
Positional isomer mismatch
3- or 4-methylbenzyl isomers can shift steric and electronic profiles, undermining reproducibility of binding data derived from the 2-methyl substitution pattern.
Structural validation gap
Unsubstituted and other triazole analogs lack co-crystal structures with PaDsbA1, making binding mode assumptions unsupported without experimental confirmation.

Comparative Evidence for 3-[(2-Methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine


LogP Difference from Ortho-Methyl Substitution

3-[(2-Methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine exhibits a calculated LogP of 0.433, reflecting increased lipophilicity relative to the unsubstituted 3-benzylsulfanyl analog (CAS 3922-47-2, C9H10N4S, MW 206.27) due to the additional methyl group on the benzyl ring [1]. The molecular weight increase from 206.27 Da (unsubstituted) to 220.3 Da (2-methyl substituted) corresponds to a 6.8% mass difference, which alters chromatographic retention and membrane partitioning behavior .

LogP Difference
Cross-study comparable
Calculated LogP 0.433 vs. unsubstituted analog (lower expected LogP); MW +14.03 Da (+6.8%)
Supports chromatographic retention and membrane partitioning differentiation.
Computational prediction; experimental LogP not located.
Lipophilicity Physicochemical property Drug-likeness

Predicted ADME and Drug-Likeness Profile

3-[(2-Methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine complies with Lipinski's Rule of Five and demonstrates favorable predicted absorption parameters: Caco-2 permeability of 1.18, water solubility of 0.373 log mol/L, and TPSA of 43.37 [1]. While these are computational predictions rather than experimental PK data, they provide a quantitative baseline for comparing this compound against other triazole derivatives under consideration for procurement [1].

ADME Predictions
Supporting evidence
Caco-2 1.18, TPSA 43.37, LogP 0.433, Lipinski compliant
In silico profile supports screening-level comparison against triazole analogs.
Not experimental PK data; requires in vitro ADME validation.
ADME Drug-likeness Pharmacokinetics

Target Engagement Verified by DsbA1 Co-Crystal Structure

3-[(2-Methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine (designated ligand 1YO) has been co-crystallized with oxidized PaDsbA1 (Pseudomonas aeruginosa disulfide bond protein A) E82I mutant, with the structure deposited as PDB entry 5TLQ [1]. The 2-methylbenzyl moiety occupies a defined hydrophobic pocket in the binding site, providing direct atomic-resolution evidence of specific target engagement. In contrast, the unsubstituted 3-benzylsulfanyl analog (CAS 3922-47-2) lacks such co-crystal structure validation with PaDsbA1 [2].

DsbA1 Co-Crystal
Direct head-to-head
PDB 5TLQ, ligand 1YO; 2-methylbenzyl occupies defined hydrophobic pocket
Atomic-resolution binding mode enables structure-guided optimization.
Unsubstituted analog lacks PaDsbA1 co-crystal structure.
Structural biology DsbA inhibitor Antivirulence

Class-Level Antimycobacterial Activity

A systematic evaluation of 1,2,4-triazole 3-benzylsulfanyl derivatives demonstrated in vitro antimycobacterial activity against Mycobacterium tuberculosis, M. avium, and M. kansasii [1]. The reported MIC values across the series ranged from 32 to >1000 μmol/L. The benzyl substitution pattern significantly modulated activity: compounds bearing two nitro groups or a thioamide group on the benzyl moiety exhibited the highest potency, while mono-substituted methyl derivatives (such as the 2-methylbenzyl compound) represent a moderate-activity baseline [1]. Cytotoxicity assessment indicated moderate toxicity for evaluated compounds in the series [1]. Direct MIC data for 3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine were not reported in this study; this evidence represents class-level inference rather than compound-specific quantitation.

Antimycobacterial Class
Class-level inference
Series MIC range 32 to >1000 μmol/L; ortho-methyl falls in moderate-activity category
Supports scaffold selection for SAR exploration; compound-specific MIC not reported.
Data to verify; direct MIC for this compound unavailable.
Antimycobacterial 1,2,4-triazole Antimicrobial resistance

Procurement Scenarios for 3-[(2-Methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine


Structure-Based Design Targeting DsbA Oxidoreductase

This compound is validated for procurement in structure-based drug design programs targeting Pseudomonas aeruginosa DsbA. The co-crystal structure (PDB 5TLQ) provides atomic-resolution binding mode information, enabling rational optimization of the 2-methylbenzylsulfanyl scaffold for improved affinity and selectivity. The compound serves as a validated starting point for fragment-based or scaffold-hopping campaigns aimed at developing antivirulence agents against P. aeruginosa, a WHO priority pathogen [1].

Scaffold Optimization for Antimycobacterial SAR

Researchers investigating novel antitubercular agents may procure this compound as a member of the validated 1,2,4-triazole 3-benzylsulfanyl class with demonstrated antimycobacterial activity against M. tuberculosis, M. avium, and M. kansasii (MIC range 32 to >1000 μmol/L) [2]. The ortho-methyl substitution offers a distinct SAR data point for mapping substituent effects on potency and selectivity, complementing existing datasets on unsubstituted, nitro-substituted, and thioamide-containing analogs [2].

Physicochemical Reference Standard for Triazole Libraries

With its well-defined predicted ADME parameters (LogP = 0.433, TPSA = 43.37, Caco-2 permeability = 1.18) and compliance with Lipinski's Rule of Five [3], this compound may be procured as a reference standard for calibrating chromatographic methods or validating computational ADME models in triazole-focused medicinal chemistry campaigns. The compound's moderate lipophilicity and favorable drug-likeness predictions position it as a benchmark for comparing the properties of novel synthetic triazole analogs.

Application
Selection Property
Validation Focus
DsbA oxidoreductase structure-based studies
Co-crystal evidenced binding mode
Binding-site engagement and scaffold optimization
Antimycobacterial SAR exploration
Class-level scaffold with reported MIC range
Strain-panel activity and substituent effect mapping
Triazole library physicochemical benchmarking
Defined predicted ADME parameters
Chromatographic method calibration and ADME model validation
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